![molecular formula C10H8ClIN2O2 B2498272 Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 900014-86-0](/img/structure/B2498272.png)

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

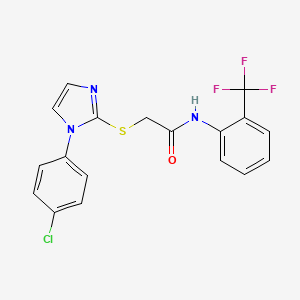

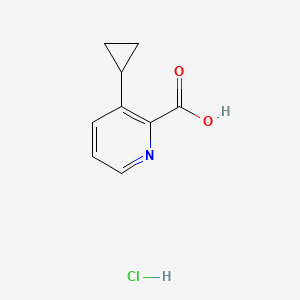

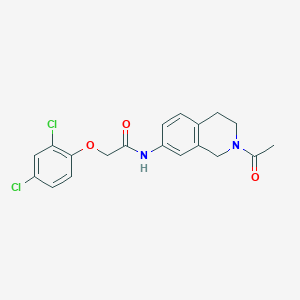

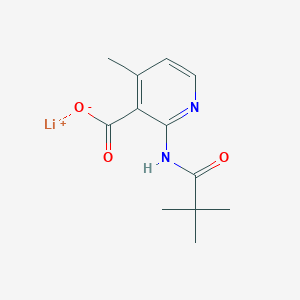

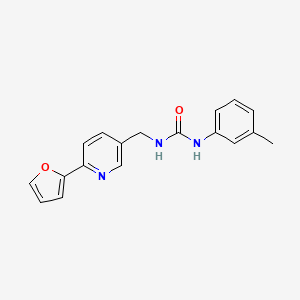

The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate, often involves multi-step reactions starting from 2-aminopyridines. These procedures may include reactions with ethyl 2-chloroacetoacetate followed by specific substitutions to introduce the chloro and iodo groups at the respective positions on the imidazo[1,2-a]pyridine ring. The synthesis routes are tailored to incorporate the desired halogen atoms, which significantly influence the compound's reactivity and subsequent applications in further chemical transformations (Abignente et al., 1982; Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through density functional theory (DFT) and confirmed by X-ray crystallography. These studies reveal the spatial arrangement of the atoms within the molecule, highlighting the planarity of the imidazo[1,2-a]pyridine ring and the positioning of the chloro and iodo substituents. The molecular electrostatic potential and frontier molecular orbitals have been investigated, providing insights into the compound's reactivity and interaction with other molecules (Geng et al., 2022).

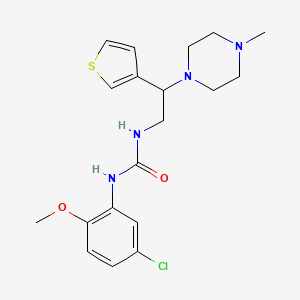

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging the reactive sites provided by the chloro and iodo groups. These halogens play a crucial role in nucleophilic substitution reactions, cross-coupling reactions, and further functionalization of the molecule. The compound's chemical properties are characterized by its reactivity towards different reagents, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activity (Rao et al., 2017; Mohamed, 2021).

科学的研究の応用

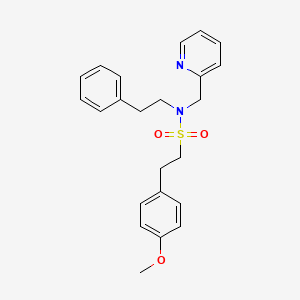

Synthesis of Novel Heterocyclic Compounds

Research indicates that derivatives of imidazo[1,2-a]pyridine are pivotal in synthesizing various novel heterocyclic compounds. The unique structure of Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives allows for the creation of complex molecular structures, serving as key intermediates in synthetic chemistry. For instance, compounds synthesized from these derivatives have been explored for their potential in creating new fused polyheterocyclic systems, highlighting their significance in the synthesis of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Study of Molecular Behavior in Spectroscopy

This compound derivatives have been subject to spectroscopic studies to understand their molecular behavior. Particularly, the proton signals of certain spiro compounds in the 1H-NMR spectra in deuteriochloroform (CDCl3) have shown to change with sample concentration, revealing the conformational change of the cyclopentenone moiety in the molecule. This indicates the compound’s utility in detailed NMR spectroscopic studies, contributing to the understanding of molecular dynamics and structure elucidation (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Building Blocks for Fused Triazines

This compound has been utilized as a synthon for the construction of fused triazines. These compounds exhibit a planar, angular tri-heterocycle structure and have been investigated for their potential biological activity, demonstrating the compound's role in the development of biologically active molecules (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

特性

IUPAC Name |

ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNMISOGQCBLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)